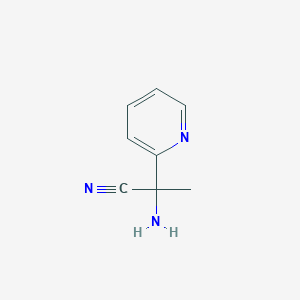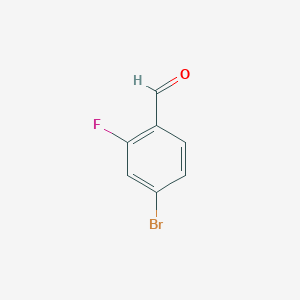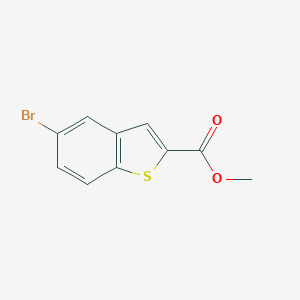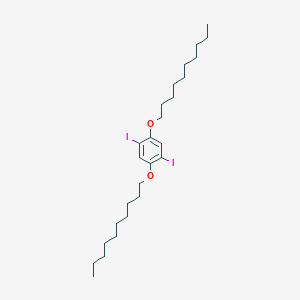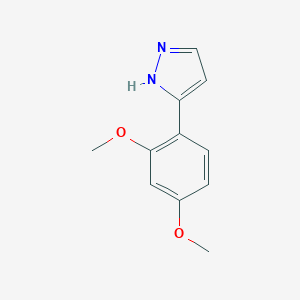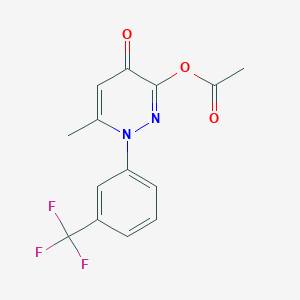
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound belongs to the class of pyridazinones, which are known for their diverse biological activities. In
Mechanism Of Action
The exact mechanism of action of 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is not fully understood. However, studies have suggested that it may exert its biological effects by inhibiting specific enzymes or signaling pathways involved in disease progression. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical And Physiological Effects
Studies have demonstrated that 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- can exert a range of biochemical and physiological effects. It has been shown to inhibit the proliferation of cancer cells, induce apoptosis, and reduce the production of inflammatory cytokines. Additionally, this compound has been reported to exhibit antiviral activity against several viruses, including HIV and hepatitis C virus.
Advantages And Limitations For Lab Experiments
One advantage of using 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- in lab experiments is its wide range of biological activities, which make it a versatile compound for investigating various disease pathways. Additionally, this compound is relatively easy to synthesize and has good solubility in common organic solvents. However, one limitation of using this compound is its potential toxicity, which may limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)-. One area of interest is the development of more potent and selective analogs of this compound for use as therapeutic agents. Additionally, further studies are needed to elucidate the exact mechanism of action of this compound and to identify its molecular targets. Finally, investigations into the potential use of this compound as a diagnostic tool for disease detection and monitoring may also be of interest.
In conclusion, 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- is a promising compound with a wide range of potential applications in medicinal chemistry. Its diverse biological activities make it a versatile compound for investigating various disease pathways, and future research may uncover even more potential uses for this compound.
Synthesis Methods
The synthesis of 4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- involves the reaction of 3-(trifluoromethyl)benzoyl chloride with 6-methyl-4-hydroxy-3-pyridazinone in the presence of a base such as triethylamine. The resulting product is then acetylated using acetic anhydride to yield the final compound.
Scientific Research Applications
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antiviral properties. This compound has been investigated as a potential therapeutic agent for the treatment of various diseases such as cancer, viral infections, and inflammatory disorders.
properties
CAS RN |
146824-76-2 |
|---|---|
Product Name |
4(1H)-Pyridazinone, 3-(acetyloxy)-6-methyl-1-(3-(trifluoromethyl)phenyl)- |
Molecular Formula |
C14H11F3N2O3 |
Molecular Weight |
312.24 g/mol |
IUPAC Name |
[6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-3-yl] acetate |
InChI |
InChI=1S/C14H11F3N2O3/c1-8-6-12(21)13(22-9(2)20)18-19(8)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3 |
InChI Key |
TTYKWWXECAFZLP-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC(=O)C |
Canonical SMILES |
CC1=CC(=O)C(=NN1C2=CC=CC(=C2)C(F)(F)F)OC(=O)C |
Other CAS RN |
146824-76-2 |
synonyms |
[6-methyl-4-oxo-1-[3-(trifluoromethyl)phenyl]pyridazin-3-yl] acetate |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Tert-butyl (3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-4,4-dimethoxybutanoate](/img/structure/B134301.png)
![(2S)-2-[2-Oxo(~2~H_6_)pyrrolidin-1-yl]butanamide](/img/structure/B134302.png)
![2-[2-[(3S)-3-[3-[(1E)-2-(7-Chloroquinolin-2-YL)ethenyl]phenyl]-3-chloropropyl]phenyl]-2-propanol](/img/structure/B134312.png)
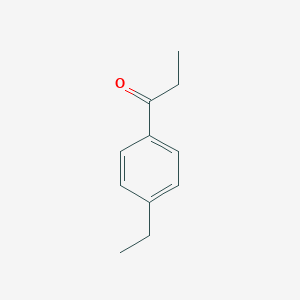
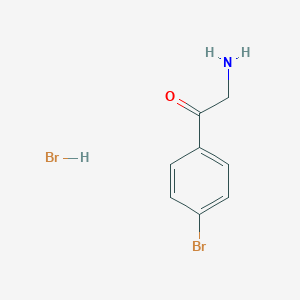
![[3-chloro-2-[(Z)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate](/img/structure/B134323.png)
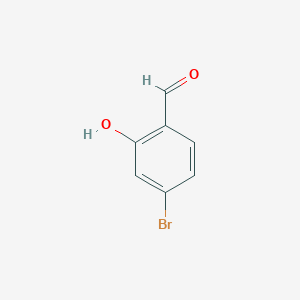
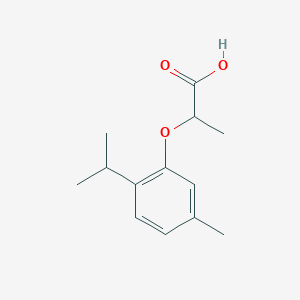
![2-chloro-N-[2-(2-methylphenyl)ethyl]acetamide](/img/structure/B134326.png)
